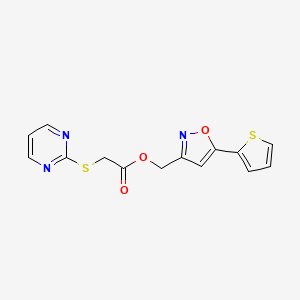

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is an organic compound that has generated significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, an isoxazole ring, and a pyrimidine ring, making it a complex and intriguing molecule for various fields of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives. The isoxazole ring can be synthesized through reactions involving hydroximinoyl chlorides and iodinated terminal alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reaction Mechanisms

The compound is synthesized via sequential heterocyclic coupling and nucleophilic substitution reactions. Critical steps include:

The isoxazole ring is constructed via [3+2] cycloaddition, while the thioether linkage forms through SN₂ displacement. The ester group is introduced via alcohol activation .

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Yields 2-(pyrimidin-2-ylthio)acetic acid.

-

Basic hydrolysis (NaOH/EtOH, 60°C): Forms the sodium carboxylate intermediate, which acidifies to the free acid .

Thioether Oxidation

The S-pyrimidine bond is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Pyrimidin-2-sulfinylacetate | RT, 12h, CH₃CN |

| mCPBA | Pyrimidin-2-sulfonylacetate | 0°C → RT, 4h, DCM |

Sulfoxide and sulfone derivatives show enhanced electrophilicity for subsequent SNAr reactions .

Isoxazole Ring

-

Electrophilic substitution : Limited reactivity due to electron deficiency. Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the thiophene moiety .

-

Ring-opening : Treatment with NH₂OH·HCl in EtOH/H₂O cleaves the isoxazole to form β-ketoamide derivatives .

Pyrimidine Ring

-

Nucleophilic aromatic substitution : The 2-thio group directs substitution at C4/C6 positions. Example:

Cross-Coupling Reactions

The thiophene moiety participates in Pd-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-thiophene-isoxazole conjugates |

| Sonogashira | PdCl₂, CuI, Et₃N, terminal alkyne | Alkynylated derivatives |

These reactions enable π-extension for tuning electronic properties .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

-

Amide formation : Condensation with R-NH₂ (EDC/HOBt) yields carboxamide derivatives with reported kinase inhibitory activity .

-

Click chemistry : CuAAC with azides generates triazole-linked conjugates for targeted drug delivery .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications due to its structural complexity, which allows for interactions with various biological targets:

- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antibacterial properties, suggesting that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate may also possess antimicrobial effects. Studies have shown that derivatives of pyrimidine and thiophene can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Antitumor Properties : The compound's structural components are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest potential anticancer activities, which warrant further investigation through in vitro and in vivo assays .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions .

The biological activity of this compound has been a subject of interest:

Case Studies

- Antimicrobial Evaluation : A study on related pyrimidine derivatives demonstrated their effectiveness against several bacterial strains, with minimum inhibitory concentrations significantly lower than standard antibiotics . This suggests that the target compound may exhibit similar or enhanced bioactivity.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of thiophene-containing compounds have shown promising results against cancer cell lines. These findings indicate that the compound may induce apoptosis or inhibit proliferation in tumor cells .

Wirkmechanismus

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.

Isoxazole Derivatives: Compounds with isoxazole rings, known for their diverse biological activities.

Pyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.

Uniqueness

What sets (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate apart is its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.

Biologische Aktivität

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H9N3O3S with a molecular weight of approximately 255.32 g/mol. The compound features a thiophene ring and an isoxazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C10H9N3O3S |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | 2-[(5-thiophen-2-ylisoxazol-3-yl)methylthio]acetic acid |

| Appearance | Powder |

Enzyme Inhibition

Research indicates that compounds containing isoxazole and thiophene structures can act as inhibitors of key enzymes involved in various pathological processes. For instance, compounds similar to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes, which are crucial in neurodegenerative diseases and inflammation respectively .

Anticancer Activity

Studies have demonstrated that derivatives of isoxazole exhibit significant anticancer properties. For example, the compound was tested against several cancer cell lines, showing IC50 values ranging from 7 to 20 µM, indicating moderate to high potency against cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

- Study on AChE Inhibition : A recent study evaluated the AChE inhibitory activity of several thiophene-containing compounds, including derivatives similar to our target compound. The results indicated that these compounds exhibited moderate AChE inhibitory activities with relative potencies ranging from 25% to 50% compared to known inhibitors .

- Anticancer Efficacy : Another research highlighted the anticancer efficacy of thiophene-based isoxazoles. The study reported that certain derivatives led to significant reductions in cell viability in breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Testing : In a comparative study assessing the antimicrobial potential of various thiophene derivatives, the tested compound showed notable activity against gram-positive and gram-negative bacteria, reinforcing its therapeutic potential in infectious diseases .

Eigenschaften

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c18-13(9-22-14-15-4-2-5-16-14)19-8-10-7-11(20-17-10)12-3-1-6-21-12/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSYSJZSSUPJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.